Tonazocine mesylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

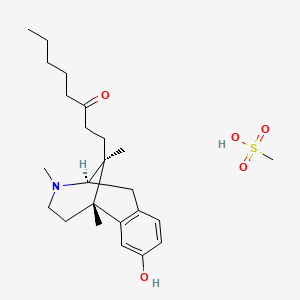

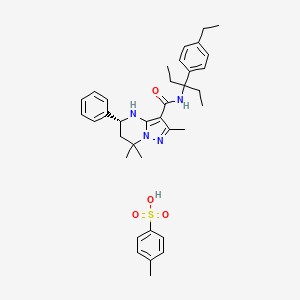

Tonazocine mesylate is an opioid analgesic belonging to the benzomorphan family. It was developed for the treatment of postoperative pain but was never marketed. This compound acts as a partial agonist at both the mu-opioid and delta-opioid receptors, with antagonist properties at the former and agonist properties at the latter . It is known for its potent narcotic antagonist activity, which is significantly higher than that of pentazocine .

Preparation Methods

The synthesis of tonazocine mesylate involves several key steps:

Reaction of 4-methoxybenzylmagnesium bromide with 1,3,4-trimethylpyridinium bromide: This reaction occurs in ether, followed by a Diels-Alder condensation with ethyl acrylate to form ethyl 3-(4-methoxybenzyl)-2,4,8-trimethyl-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate.

Cyclization using hydrofluoric acid: This step yields ethyl 1,2,3,4,4a,5,10,10a-octahydro-7-methoxy-1,4a,5-trimethyl-2,5-methanobenzo[g]quinoline-3-carboxylate.

Acylation with hexanoyl chloride and butyllithium-diisopropylamine in tetrahydrofuran: This produces the corresponding acyl derivative.

Reductive ring opening with formic acid in refluxing mesitylene: This step forms 1,2,3,4,5,6-hexahydro-8-methoxy-3,6,11-trimethyl-11-(3-oxo-1-octyl)-2,6-methano-3-benzazocine.

Demethylation with 48% hydrobromic acid and treatment with methanesulfonic acid: This final step yields this compound.

Chemical Reactions Analysis

Tonazocine mesylate undergoes various chemical reactions, including:

Substitution Reactions: The mesylate group can be substituted by other nucleophiles, making it a versatile intermediate in organic synthesis.

Oxidation and Reduction:

Cyclization and Ring-Opening: The synthesis involves cyclization and reductive ring-opening steps, highlighting its reactivity in forming complex structures.

Scientific Research Applications

Mechanism of Action

Tonazocine mesylate exerts its effects through partial agonism at delta-opioid receptors and antagonism at mu-opioid receptors. It also exhibits weak agonist activity at kappa-opioid receptors. This unique receptor profile allows it to provide analgesic effects while minimizing common opioid side effects such as respiratory depression and cardiovascular issues .

Comparison with Similar Compounds

Tonazocine mesylate can be compared to other benzomorphan opioids such as pentazocine and naloxone:

Pentazocine: This compound has a higher narcotic antagonist activity compared to pentazocine, making it more potent in certain applications.

This compound’s unique combination of receptor activities and its potential for fewer side effects make it a compound of interest in both clinical and research settings.

Properties

CAS No. |

73789-00-1 |

|---|---|

Molecular Formula |

C24H39NO5S |

Molecular Weight |

453.6 g/mol |

IUPAC Name |

1-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid |

InChI |

InChI=1S/C23H35NO2.CH4O3S/c1-5-6-7-8-18(25)11-12-23(3)21-15-17-9-10-19(26)16-20(17)22(23,2)13-14-24(21)4;1-5(2,3)4/h9-10,16,21,26H,5-8,11-15H2,1-4H3;1H3,(H,2,3,4)/t21-,22+,23-;/m1./s1 |

InChI Key |

CQSTVPYARYSBNS-HZLAGBECSA-N |

Isomeric SMILES |

CCCCCC(=O)CC[C@@]1([C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |

Canonical SMILES |

CCCCCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-dimethyl-propan-2-ylazanium](/img/structure/B10853456.png)

![butyl-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium](/img/structure/B10853461.png)

![sodium;4-hydroxy-5-[[3-(1H-imidazol-5-yl)-2-[methyl-[2-[[1-[8-[methyl(2-sulfoethyl)amino]-8-oxooctanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-7-methyl-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-yloctanimidate](/img/structure/B10853465.png)